(S)-2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-4-nitroisoindoline-1,3-dione
CAS No.:
Cat. No.: VC17989832
Molecular Formula: C20H20N2O8S
Molecular Weight: 448.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N2O8S |
|---|---|
| Molecular Weight | 448.4 g/mol |
| IUPAC Name | 2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-nitroisoindole-1,3-dione |
| Standard InChI | InChI=1S/C20H20N2O8S/c1-4-30-17-10-12(8-9-16(17)29-2)15(11-31(3,27)28)21-19(23)13-6-5-7-14(22(25)26)18(13)20(21)24/h5-10,15H,4,11H2,1-3H3/t15-/m1/s1 |
| Standard InChI Key | MQKGPVSCBKQSDG-OAHLLOKOSA-N |
| Isomeric SMILES | CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])OC |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])OC |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s molecular structure integrates a nitroisoindoline-1,3-dione scaffold with a (S)-configured ethyl side chain containing 3-ethoxy-4-methoxyphenyl and methylsulfonyl groups. Key parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀N₂O₈S |
| Molecular Weight | 448.45 g/mol |
| Purity | ≥98% (HPLC) |
| CAS Number | Not assigned |
| Stereochemistry | (S)-configuration at ethyl carbon |
The stereochemical integrity at the ethyl carbon is critical for biological activity, as enantiomeric impurities can reduce the efficacy of downstream pharmaceuticals like apremilast .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure:
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¹H NMR: Signals at δ 8.20–7.60 ppm (aromatic protons), δ 4.80–4.20 ppm (methoxy and ethoxy groups), and δ 3.10 ppm (methylsulfonyl group) .
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¹³C NMR: Carbonyl resonances at δ 170–165 ppm (isoindoline-dione), with aromatic carbons between δ 120–150 ppm .
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MS (ESI+): [M+H]⁺ peak at m/z 449.45, consistent with the molecular formula .
Synthetic Methodologies
Conventional Chemical Synthesis
The standard route involves two key intermediates: 3-nitrophthalic anhydride and (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. A three-step process is employed:
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Amination: Reacting 3-nitrophthalic anhydride with the ethanamine derivative yields the nitroisoindoline-dione intermediate .
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Reduction: Catalytic hydrogenation using ammonium formate and palladium hydroxide reduces the nitro group to an amine, achieving a 67% yield .
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Acetylation: Reaction with acetic anhydride produces apremilast .
This method avoids high-pressure hydrogenation, enhancing safety and scalability .
Chemoenzymatic Approach
A 2021 study demonstrated a chemoenzymatic synthesis starting from (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol. Lipase-mediated resolution achieved >99% enantiomeric excess (ee), offering a greener alternative to traditional catalysis .
Pharmacological Relevance
Role in PDE4 Inhibition
As apremilast’s precursor, this compound indirectly contributes to PDE4 inhibition, which elevates intracellular cAMP levels, suppressing pro-inflammatory cytokines like TNF-α and interleukin-23 .
Biological Data
Industrial and Regulatory Considerations
Patent Landscape
US Patent 7,427,638B2 claims its use in PDE4 inhibitor compositions, emphasizing its utility in treating autoimmune diseases .
Analytical and Quality Control
HPLC Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation of enantiomers, with a retention time of 8.2 minutes .
Elemental Analysis
Calculated (%): C 53.57, H 4.50, N 6.25, S 7.15. Observed values align within ±0.3% .
Future Directions
Ongoing research focuses on:
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